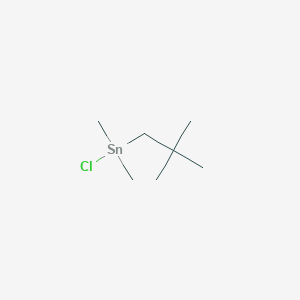
Chloro(2,2-dimethylpropyl)dimethylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(2,2-dimethylpropyl)dimethylstannane is an organotin compound with the chemical formula C7H17ClSn It is a derivative of stannane, where the tin atom is bonded to a chloro group, a 2,2-dimethylpropyl group, and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloro(2,2-dimethylpropyl)dimethylstannane can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropylmagnesium bromide with dimethyltin dichloride. The reaction typically proceeds under anhydrous conditions and requires the use of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction can be represented as follows:
(CH3)2SnCl2+(CH3)2CCH2MgBr→(CH3)2Sn(CH2C(CH3)2)Cl+MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Chloro(2,2-dimethylpropyl)dimethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides, thiolates, or amines.
Oxidation Reactions: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of lower oxidation state tin compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or thiolates in polar solvents (e.g., ethanol, methanol) under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of organotin ethers, thioethers, or amines.
Oxidation: Formation of organotin oxides or hydroxides.
Reduction: Formation of lower oxidation state tin compounds, such as stannanes.
Applications De Recherche Scientifique
Chloro(2,2-dimethylpropyl)dimethylstannane has several scientific research applications:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions, such as polymerization and coupling reactions.
Material Science: Utilized in the preparation of organotin-based materials with unique properties, such as semiconductors and conductive polymers.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of chloro(2,2-dimethylpropyl)dimethylstannane involves its interaction with molecular targets through its tin center
Propriétés
Numéro CAS |
89860-62-8 |
|---|---|
Formule moléculaire |
C7H17ClSn |
Poids moléculaire |
255.37 g/mol |
Nom IUPAC |
chloro-(2,2-dimethylpropyl)-dimethylstannane |
InChI |
InChI=1S/C5H11.2CH3.ClH.Sn/c1-5(2,3)4;;;;/h1H2,2-4H3;2*1H3;1H;/q;;;;+1/p-1 |
Clé InChI |
SLTOMMOGRWGYMQ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)C[Sn](C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(3-Nitrophenyl)-4-phenyl-1,2-thiazol-5(2H)-ylidene]morpholin-4-ium perchlorate](/img/structure/B14372161.png)
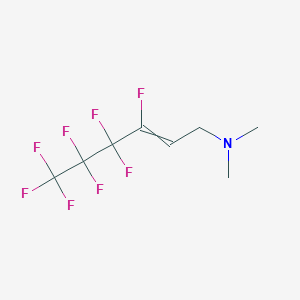

![4-Chloro-3-(2,5-dimethoxyphenyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B14372170.png)
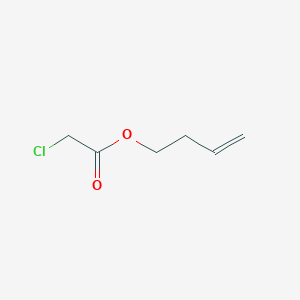
![1-[(Bromosulfanyl)(phenyl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B14372176.png)
![1H-Indole-3-carboxaldehyde, 1-[(2,5-dichlorophenyl)methyl]-](/img/structure/B14372178.png)
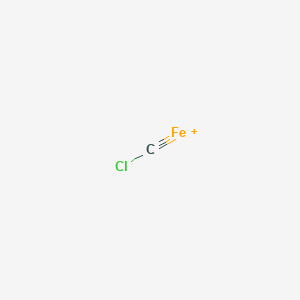
![3-Phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14372184.png)
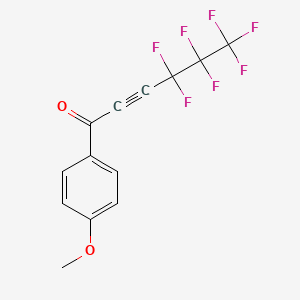
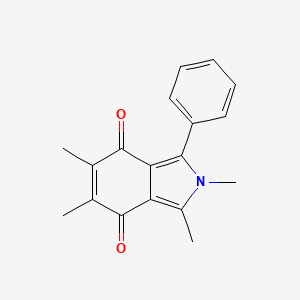


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
